BenchChemオンラインストアへようこそ!

ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate

innate immunity TLR4 agonist vaccine adjuvant

Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate (CAS 1021209-13-1) is a synthetic pyrimido[5,4-b]indole derivative featuring an N3-benzyl substituent, a C4-oxo group, and an N5-acetamido-linked ethyl 4-aminobenzoate side chain. The pyrimido[5,4-b]indole scaffold is a recognized chemotype in innate immune modulation and kinase inhibition, with published studies demonstrating that N3-alkyl and N5-carboxamide substitutions critically govern target engagement and selectivity at Toll-like receptor 4 (TLR4) and select protein kinases.

Molecular Formula C28H24N4O4
Molecular Weight 480.5 g/mol
CAS No. 1021209-13-1
Cat. No. B6572257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate
CAS1021209-13-1
Molecular FormulaC28H24N4O4
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
InChIInChI=1S/C28H24N4O4/c1-2-36-28(35)20-12-14-21(15-13-20)30-24(33)17-32-23-11-7-6-10-22(23)25-26(32)27(34)31(18-29-25)16-19-8-4-3-5-9-19/h3-15,18H,2,16-17H2,1H3,(H,30,33)
InChIKeyPLFXYIFZJZNYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate (CAS 1021209-13-1): A Structurally Defined Pyrimido[5,4-b]indole Screening Candidate for Early-Stage Drug Discovery


Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate (CAS 1021209-13-1) is a synthetic pyrimido[5,4-b]indole derivative featuring an N3-benzyl substituent, a C4-oxo group, and an N5-acetamido-linked ethyl 4-aminobenzoate side chain [1]. The pyrimido[5,4-b]indole scaffold is a recognized chemotype in innate immune modulation and kinase inhibition, with published studies demonstrating that N3-alkyl and N5-carboxamide substitutions critically govern target engagement and selectivity at Toll-like receptor 4 (TLR4) and select protein kinases [2][3]. This specific compound is supplied through commercial screening libraries and is positioned as a probe candidate for structure-activity relationship (SAR) and target identification campaigns.

Why Closely Related Pyrimido[5,4-b]indole Analogs Cannot Substitute for Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate in Targeted Screening or SAR Studies


Published structure-activity relationship data on the pyrimido[5,4-b]indole scaffold demonstrate that even minor modifications at the N3, N5, or C8 positions produce orders-of-magnitude differences in biological potency and selectivity [1][2]. In the TLR4/MD-2 system, differential substitution at the N3 and N5 positions yielded NF-κB activation EC₅₀ values spanning from sub-micromolar to >50 μM, while also altering the IL-6 to interferon-γ cytokine balance [1]. Similarly, kinase profiling of 4-amino-substituted pyrimido[5,4-b]indoles revealed that compounds differing by a single substituent displayed divergent selectivity across CDK5, CK1δ/ε, GSK3α/β, and DYRK1A [2]. The target compound possesses a unique combination of N3-benzyl, C4-oxo, and N5-acetamido ethyl benzoate groups not present in any published screening set. Replacing it with a commercially available 8-methyl analog (e.g., CAS 1189678-76-9) or a methyl ester variant risks altering both the steric and electronic profile of the scaffold, with potentially unpredictable consequences for target engagement and selectivity.

Quantitative Evidence Guide: Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate Differentiation Dimensions


N3-Benzyl Substitution Confers TLR4/MD-2 Co-Receptor Binding Capacity Absent in N3-Unsubstituted Pyrimido[5,4-b]indoles

In a comprehensive SAR study of substituted pyrimido[5,4-b]indoles as TLR4 ligands by Shukla et al. (2017), N3-alkyl substitution was found to be essential for TLR4-dependent NF-κB activation [1]. Compound 1 (N3-benzyl, C8-H, C4-oxo carboxamide) displayed an EC₅₀ of 1.2 μM for NF-κB activation in murine TLR4 reporter cells, whereas the N3-H analog was completely inactive (EC₅₀ > 50 μM). The target compound retains the critical N3-benzyl pharmacophore and N5-acetamido ethyl benzoate group, positioning it as a candidate for TLR4-focused screening. This structural feature directly addresses the requirement that N3-substitution is indispensable for activity, distinguishing the target compound from unsubstituted or N3-ethyl variants that lack TLR4 engagement potential [1].

innate immunity TLR4 agonist vaccine adjuvant NF-κB activation

C4-Oxo (vs. C4-Amino) Substitution Profile Distinguishes Target Compound from Kinase-Focused Pyrimido[5,4-b]indole Libraries

Rocha et al. (2020) characterized the kinase inhibition profile of 9H-pyrimido[5,4-b]indol-4-amine derivatives against CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A, reporting IC₅₀ values in the range of 0.8–20 μM for the most active compounds [1]. These compounds uniformly possess a C4-amino group, which is critical for hinge-region hydrogen bonding in the ATP-binding pocket. In contrast, the target compound features a C4-oxo (carbonyl) group, eliminating the hydrogen bond donor capability at this position. Literature precedent from the quinazolinone-quinazoline series indicates that a C4-oxo vs. C4-amino switch can alter kinase selectivity by >100-fold [2]. This structural distinction suggests that the target compound will exhibit a kinase selectivity profile orthogonal to that of the C4-amino series, making it a valuable comparator or complementary screening tool rather than a direct substitute for 4-amino pyrimido[5,4-b]indoles.

kinase inhibition CDK5 CK1δ/ε GSK3α/β DYRK1A

Ethyl Benzoate Ester (vs. Methyl Ester) at N5-Acetamido Position Modulates Lipophilicity and Predicted Membrane Permeability

The target compound incorporates an ethyl ester at the N5-acetamido benzoate terminus, distinguishing it from the methyl ester analog (methyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate) cataloged by several vendors . The ethyl ester increases the calculated logP by approximately 0.5–0.6 units relative to the methyl ester (cLogP estimated 3.8–4.2 for target; ~3.3 for methyl analog) based on fragment-based prediction algorithms [1]. In related pyrimido[5,4-b]indole drug discovery programs, modulation of ester lipophilicity at the N5 position was shown to influence cell-based potency by 3–10-fold in macrophage activation assays, with the more lipophilic variants displaying enhanced cellular uptake [2]. This physicochemical distinction enables the target compound to serve as a matched molecular pair with the methyl ester analog to probe lipophilicity-driven differences in cellular activity without altering the core pharmacophore.

physicochemical property logP membrane permeability SAR probe

NF-κB Activation Prolongation (Co-Adjuvant Activity) Represents a Distinct Functional Profile from Direct TLR4 Agonists

Chan et al. (2017) demonstrated that N3-alkyl substituted pyrimido[5,4-b]indoles (synthesized as a 42-member library) can prolong NF-κB activation induced by LPS without intrinsic TLR4 agonist activity [1]. This 'co-adjuvant' functional profile is mechanistically distinct from direct TLR4 agonists (e.g., compound 1Z65, EC₅₀ = 0.8 μM for direct TLR4 agonism) [2]. The target compound, bearing N3-benzyl and N5-acetamido ethyl benzoate substitutions consistent with the N3-alkyl pyrimidoindole chemotype described by Chan et al., is a candidate for evaluation in LPS co-activation assays to determine whether it exhibits the prolonged NF-κB kinetic profile. The commercial availability of this compound enables direct testing in the THP-1 NF-κB reporter assay system validated in the Chan et al. screen, providing a path to confirm or refute the co-adjuvant functional assignment.

NF-κB prolongation vaccine co-adjuvant innate immunity TLR4 immunostimulation

Macrophage Phagocytic Enhancement (5-Fold) Achieved by a Structurally Related C8-Substituted Pyrimido[5,4-b]indole (PBI1) Provides Proof-of-Concept for Anti-Tumor Immunotherapy Screening

Hardie et al. (2019) reported that a substituted pyrimido[5,4-b]indole (PBI1) enhanced macrophage phagocytic efficiency five-fold relative to untreated macrophages through TLR4-dependent activation, and additive effects with anti-CD47 antibody produced approximately 10-fold enhancement [1]. PBI1 demonstrated TLR4-dependent activation characteristics and expression patterns distinct from LPS [1]. The target compound shares the core pyrimido[5,4-b]indole scaffold with N3-substitution reminiscent of PBI1, but differs in the specific substitution pattern (N3-benzyl vs. PBI1's substitution; N5-acetamido ethyl benzoate vs. PBI1's substitution). This structural relationship positions the target compound as a comparator probe for dissecting the contribution of specific substituents to macrophage phagocytic enhancement and for SAR expansion around the PBI1 phenotype.

macrophage phagocytosis cancer immunotherapy TLR4 CD47 anti-tumor activity

Recommended Research and Industrial Application Scenarios for Ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate


TLR4/MD-2 Co-Receptor Binding and NF-κB Activation Screening

Deploy the target compound in murine and human TLR4-NF-κB reporter cell assays (THP-1 or HEK-Blue hTLR4) at 0.1–50 μM to determine its TLR4 agonist or co-adjuvant activity profile. The N3-benzyl pharmacophore is essential for TLR4/MD-2 binding based on SAR studies by Shukla et al. (2017), where N3-benzyl substitution conferred >40-fold improvement in NF-κB activation relative to N3-unsubstituted analogs [1]. Comparative testing alongside the N3-unsubstituted and N3-ethyl variants is recommended to confirm the predicted potency advantage.

Matched Molecular Pair Analysis with Methyl Ester Analog for Lipophilicity-Driven SAR Deconvolution

Conduct matched molecular pair (MMP) analysis by testing the target compound (ethyl ester) head-to-head against its methyl ester analog in macrophage activation or kinase inhibition assays. The ΔcLogP of approximately +0.5 to +0.6 is predicted to yield 3–10-fold differences in cell-based potency based on ester lipophilicity trends observed in pyrimido[5,4-b]indole macrophage activation studies [1]. This MMP approach isolates the contribution of ester lipophilicity without altering the core pharmacophore, providing actionable SAR data for lead optimization.

NF-κB Prolongation (Co-Adjuvant) Kinetic Profiling in LPS Co-Stimulation Assays

Evaluate the target compound in THP-1 NF-κB reporter cells co-stimulated with LPS (100 ng/mL) at 5 h and 12 h time points to determine whether it exhibits the sustained NF-κB activation profile characteristic of N3-alkyl pyrimido[5,4-b]indole co-adjuvants described by Chan et al. (2017) [1]. A positive result (NF-κB activity sustained ≥12 h without intrinsic activation at ≤50 μM) would classify the compound within the mechanistically distinct co-adjuvant phenotype, supporting further evaluation in in vivo antibody response models.

Comparative Macrophage Phagocytosis Enhancement and Anti-Tumor Immune Profiling

Screen the target compound in murine BMDM phagocytosis assays using fluorescently labeled tumor cells, with and without anti-CD47 co-treatment, to benchmark against the PBI1 phenotype (5-fold phagocytosis enhancement baseline; ~10-fold with anti-CD47 combination) reported by Hardie et al. (2019) [1]. The structural divergence between the target compound and PBI1 at the N5 and C8 positions enables SAR expansion to identify substituents that maximize phagocytic enhancement while minimizing off-target effects.

Quote Request

Request a Quote for ethyl 4-(2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.